molecular formula C13H12BrNO3S B5560728 N-(3-bromo-4-hydroxy-5-methylphenyl)benzenesulfonamide

N-(3-bromo-4-hydroxy-5-methylphenyl)benzenesulfonamide

Cat. No. B5560728
M. Wt: 342.21 g/mol
InChI Key: IZEPIYQQKNONMG-UHFFFAOYSA-N
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Description

“N-(3-bromo-4-hydroxy-5-methylphenyl)benzenesulfonamide” is a chemical compound. It is used in the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of biomolecular systems . Its applications include the study of biomolecule:ligand complexes, free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .


Molecular Structure Analysis

The molecular structure of “N-(3-bromo-4-hydroxy-5-methylphenyl)benzenesulfonamide” can be analyzed using various spectroscopic techniques, including FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound can also be analyzed by X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-bromo-4-hydroxy-5-methylphenyl)benzenesulfonamide” can be analyzed using various techniques, including Density Functional Theory (DFT). DFT can be used to calculate the molecular structure, analyze the electrostatic potential, and the frontier molecular orbital of the molecule . This provides some references for the analysis of the physical and chemical properties of the molecule .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Compounds structurally related to N-(3-bromo-4-hydroxy-5-methylphenyl)benzenesulfonamide have been investigated for their potential in photodynamic therapy (PDT) applications. A study by Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds displayed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition

Several studies have focused on the enzyme inhibition properties of benzenesulfonamide derivatives for therapeutic applications. For example, Küçükgüzel et al. (2013) synthesized celecoxib derivatives incorporating the benzenesulfonamide moiety to evaluate their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promising results, with specific derivatives displaying modest inhibition of HCV NS5B RdRp activity, suggesting potential therapeutic applications (Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibition

Gul et al. (2017) explored the synthesis of benzenesulfonamide derivatives for their carbonic anhydrase inhibitory effects. The synthesized compounds were evaluated for their cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes. Certain compounds displayed high potency and selectivity, highlighting their potential for further studies in related medical applications (Gul et al., 2017).

Novel Synthetic Routes

Research by Miura et al. (1998) demonstrated the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes using a palladium-copper catalyst system under air. This study highlighted the potential of such compounds in the synthesis of complex organic molecules, which could have applications in pharmaceuticals and materials science (Miura, Tsuda, Satoh, Pivsa‐Art, & Nomura, 1998).

properties

IUPAC Name

N-(3-bromo-4-hydroxy-5-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3S/c1-9-7-10(8-12(14)13(9)16)15-19(17,18)11-5-3-2-4-6-11/h2-8,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEPIYQQKNONMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Br)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromo-4-hydroxy-5-methylphenyl)benzenesulfonamide

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